4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one
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Overview
Description
4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one is a fascinating compound known for its diverse applications in chemistry, biology, medicine, and industry. Its unique structure, featuring both trifluoromethyl and pyridinyl groups, contributes to its versatile chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one typically involves the following steps:
Preparation of Intermediates: : The synthesis begins with the preparation of intermediates such as 3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy-aniline and 1,1,1-trifluoro-3-penten-2-one. Each intermediate is synthesized through carefully controlled reactions involving specific reagents and conditions.
Coupling Reaction: : The final step involves coupling these intermediates under specific reaction conditions, often in the presence of a catalyst and solvent, to form the desired compound.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale batch processes, utilizing advanced equipment to ensure precision, safety, and efficiency. Continuous monitoring and optimization of reaction conditions are crucial to maximize yield and purity.
Chemical Reactions Analysis
4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into reduced forms with altered functional groups.
Substitution: : The compound is reactive to nucleophilic substitution reactions, where specific functional groups are replaced by other nucleophiles, often leading to a wide array of products.
Common Reagents and Conditions: : Reagents such as acids, bases, and transition metal catalysts play significant roles in facilitating these reactions under controlled conditions.
Scientific Research Applications
The compound 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one has notable applications across multiple fields:
Chemistry: : It serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : In biological research, it is utilized for studying enzyme interactions and cellular pathways.
Medicine: : This compound has potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific diseases.
Industry: : Its unique properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through intricate mechanisms involving specific molecular targets and pathways. It interacts with biological macromolecules, such as proteins and enzymes, altering their function and modulating biological processes. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity, contributing to its effectiveness.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one stands out due to its unique combination of functional groups. For instance:
4-(3-Chloro-2-pyridinyl)-1,1,1-trifluoro-3-penten-2-one: : Lacks the anilino group, resulting in different reactivity and applications.
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzene: : Differs in the substitution pattern, affecting its chemical properties.
Properties
IUPAC Name |
(Z)-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1,1,1-trifluoropent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O2/c1-9(6-14(27)17(22,23)24)26-11-2-4-12(5-3-11)28-15-13(18)7-10(8-25-15)16(19,20)21/h2-8,26H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVYVKDFBUVAD-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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